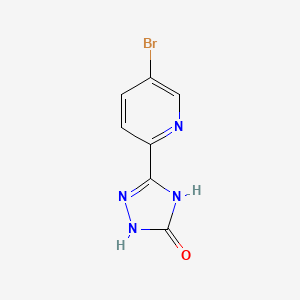![molecular formula C17H15N3O3S B2470554 N-(6-イソプロピルベンゾ[d]チアゾール-2-イル)-2-ニトロベンズアミド CAS No. 892848-55-4](/img/structure/B2470554.png)
N-(6-イソプロピルベンゾ[d]チアゾール-2-イル)-2-ニトロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzothiazole ring substituted with an isopropyl group at the 6-position and a nitrobenzamide moiety at the 2-position.
科学的研究の応用
Medicinal Chemistry: Benzothiazole derivatives, including this compound, have shown promise as anti-tubercular agents. They exhibit inhibitory activity against Mycobacterium tuberculosis and are being explored for their potential as new anti-tubercular drugs.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industrial Applications: Benzothiazole derivatives are used in the synthesis of dyes, rubber accelerators, and other industrial chemicals.
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the dpre1 enzyme, which is crucial for the cell wall biosynthesis in mycobacterium tuberculosis . This inhibition disrupts the cell wall formation, leading to the death of the bacteria .
Biochemical Pathways
The compound likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption in the cell wall formation leads to the death of the bacteria .
Result of Action
The result of the compound’s action would likely be the inhibition of Mycobacterium tuberculosis growth due to the disruption of cell wall biosynthesis . This could potentially lead to the death of the bacteria, thereby exerting an anti-tubercular effect .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Nitration: The nitro group can be introduced through nitration of the benzamide moiety using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products Formed
Reduction: N-(6-isopropylbenzo[d]thiazol-2-yl)-2-aminobenzamide.
Substitution: Various halogenated or nitrated derivatives of the benzothiazole ring.
Hydrolysis: 6-isopropylbenzo[d]thiazole-2-carboxylic acid and 2-nitroaniline.
類似化合物との比較
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-2-nitrobenzamide: This compound features a chlorine atom instead of an isopropyl group and has been studied for its antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: This derivative has been explored for its anti-inflammatory properties.
Uniqueness
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide is unique due to the presence of the isopropyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. The combination of the benzothiazole ring and the nitrobenzamide moiety also contributes to its distinct chemical and biological characteristics.
特性
IUPAC Name |
2-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10(2)11-7-8-13-15(9-11)24-17(18-13)19-16(21)12-5-3-4-6-14(12)20(22)23/h3-10H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDYZTRVGSZMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)


![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B2470480.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)

![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)

![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)
![methyl 5-({N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido}methyl)furan-2-carboxylate](/img/structure/B2470491.png)
![6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2470494.png)
